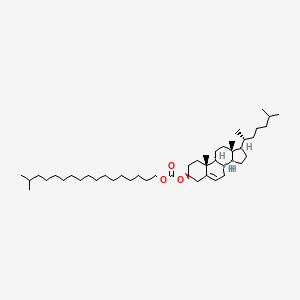

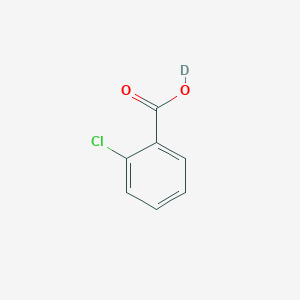

(R)-2-(Isoindolin-2-yl)butan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoindolinone derivatives, closely related to (R)-2-(Isoindolin-2-yl)butan-1-ol, often involves Rhodium(III)-catalyzed C-H functionalization in water, providing a green and regioselective pathway for their production (Wu, Xiaoyan, Fu, & Ma, 2018). Additionally, the synthesis can include the use of Rh(III)-catalyzed one-pot reactions of benzamides, ketones, and hydrazines for facile access to N-substituted quaternary isoindolinones (Zhang, Wang, & Cui, 2015).

Molecular Structure Analysis

Isoindolinones, such as (R)-2-(Isoindolin-2-yl)butan-1-ol, possess a molecular structure that allows for significant versatility in synthetic chemistry. The presence of the isoindolinone core offers multiple sites for functionalization and further chemical modification, enabling the creation of a wide array of derivatives with varied biological activities and chemical properties.

Chemical Reactions and Properties

Isoindolinones undergo a variety of chemical reactions, including nucleophilic addition and intramolecular aza-Michael reactions, to synthesize chiral fluorinated isoindolines. These reactions are highly stereoselective, allowing for the construction of isoindolines with specific configurations (Fustero, Moscardó, Sánchez-Roselló, Rodríguez, & Barrio, 2010).

科学的研究の応用

Chemoenzymatic Synthesis and Analgesic Potential

- A study designed and synthesized a novel enantiomerically enriched ethereal analog of (R)-iso-moramide, potentially serving as a powerful synthetic opiate with improved affinity and selectivity toward opioid receptors. The key step involved lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol, leading to the creation of homochiral morpholino-alcohol, which was further transformed to produce the desired levorotatory isomer of the title product (Borowiecki, 2022).

Antituberculosis Activity

- Research focused on the synthesis of new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with antituberculosis activity. One particular compound, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, showed high antituberculosis activity and is in the final stage of clinical trials (Omel’kov, Fedorov, & Stepanov, 2019).

Hydrogen-Bonded Complexes Study

- A study investigated the relative gas phase binding energy of diastereoisomeric complexes of R-1-phenylethanol with R- and S-butan-2-ol. It found that the homochiral species is more stable than the heterochiral complex, providing insights into hydrogen bonding dynamics in such molecular systems (Mons et al., 2000).

Molecular Self-Assembly in Solutions

- Research on the self-association of (R)-, (S)- and (RS)-butan-2-ol in carbon tetrachloride solutions revealed no distinguishable differences between the chiral and the racemic butan-2-ol in solution, both in mid-infrared and near-infrared spectra. This study contributes to the understanding of molecular interactions and self-assembly in solution (Iwahashi et al., 1999).

Enzymatic Esterification in Ionic Liquids

- A study reported the use of ionic liquids for the enantioselective esterification of (R,S)-2-chloropropanoic acid with butan-1-ol using Candida rugosa lipase. This approach highlights the role of water in enzymatic reactions and introduces a novel method for maintaining water activity during the reaction process (Gubicza, Nemestóthy, Fráter, & Bélafi-Bakó, 2003).

特性

IUPAC Name |

(2R)-2-(1,3-dihydroisoindol-2-yl)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-12(9-14)13-7-10-5-3-4-6-11(10)8-13/h3-6,12,14H,2,7-9H2,1H3/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAAQVONYOTBGB-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N1CC2=CC=CC=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)N1CC2=CC=CC=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Isoindolin-2-yl)butan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)

![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)